

4-(4-Chlorophenyl)pyrimidin-2-amine CAS number 133256-51-6

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)pyrimidin-2-amine

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An In-Depth Technical Guide to **4-(4-Chlorophenyl)pyrimidin-2-amine** (CAS: 133256-51-6)

Abstract

4-(4-Chlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic amine that has emerged as a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the combination of a pyrimidine core and a chlorophenyl moiety, make it a privileged structure for interacting with a variety of biological targets.^[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis, mechanism of action as a kinase inhibitor scaffold, and key experimental protocols for its evaluation. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of this versatile chemical entity.

Core Physicochemical & Handling Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical characteristics. These properties dictate storage, handling, and reaction conditions. **4-(4-Chlorophenyl)pyrimidin-2-amine** is typically supplied as a stable, off-white solid, simplifying its handling in a standard laboratory environment.^[1]

Table 1: Key Physicochemical and Registry Data

Property	Value	Source(s)
CAS Number	133256-51-6	[1][2][3]
Molecular Formula	C ₁₀ H ₈ ClN ₃	[1][4]
Molecular Weight	205.65 g/mol	[1][2]
Appearance	White to off-white flakes/solid	[1]
Melting Point	182 - 186 °C	[1]
Purity (Typical)	≥ 97-98% (HPLC)	[1][2]
Solubility	Soluble in DMSO, Methanol	N/A
Storage Conditions	2-8°C, protect from light, store under inert gas	[2]

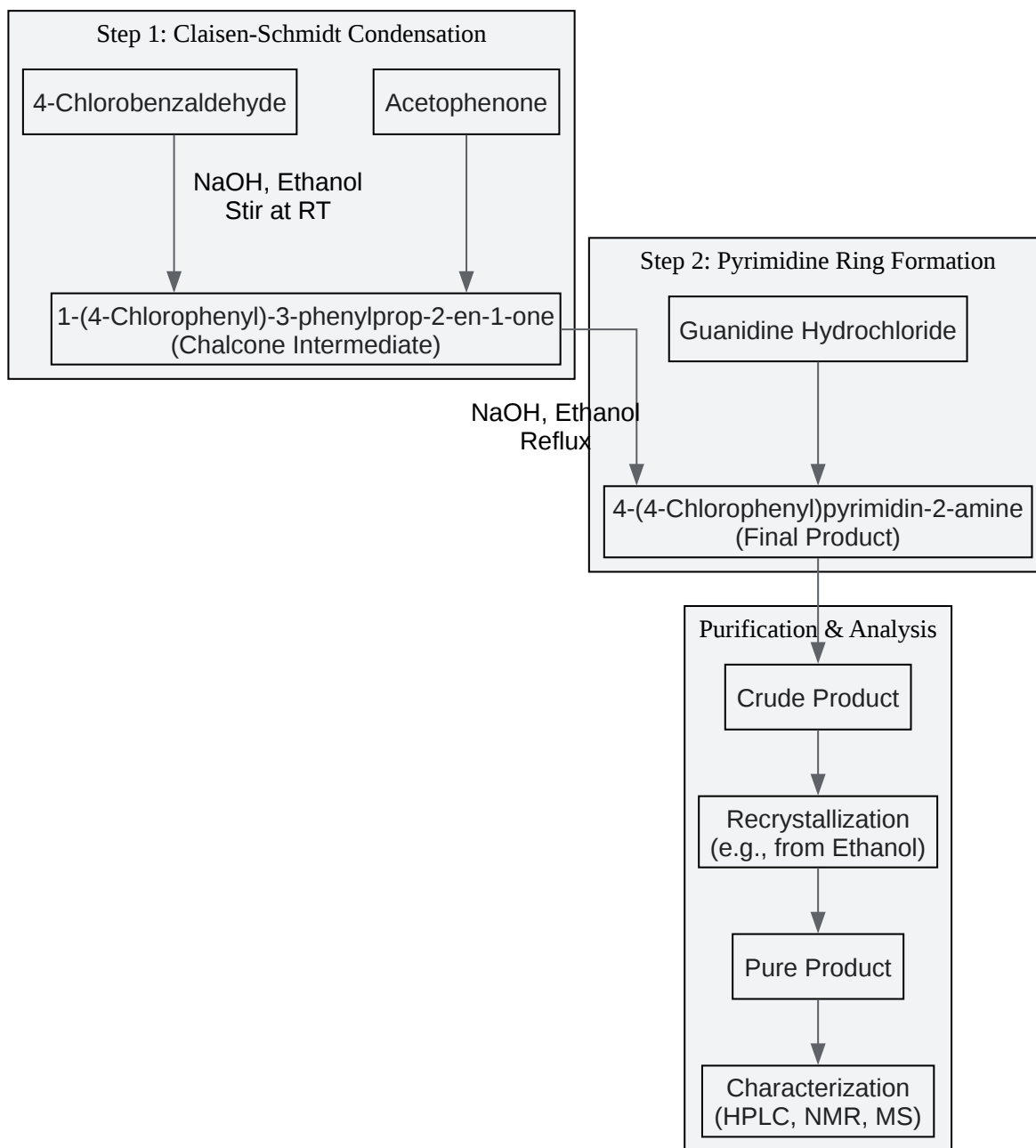
- Expert Insight: The melting point range of 182-186°C is a critical preliminary indicator of purity. A broader range or significant deviation may suggest the presence of residual starting materials or byproducts, necessitating further purification before use in sensitive biological assays. The specified storage conditions are crucial for preventing degradation over time.[2]

Synthesis and Characterization

The synthesis of 4,6-disubstituted-2-aminopyrimidines is a well-established process in organic chemistry. A robust and common method involves the cyclocondensation reaction of a chalcone intermediate with guanidine.[5] This approach offers high yields and a straightforward purification process.

Synthetic Workflow: A Two-Step Approach

The synthesis can be logically divided into two primary stages: the formation of the α,β -unsaturated ketone (chalcone) and its subsequent cyclization to form the pyrimidine ring.



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Caption: General workflow for the synthesis of 4-aryl-pyrimidin-2-amine.

Detailed Synthetic Protocol

This protocol is an illustrative example based on established chemical principles for forming this class of compounds.[5]

Part A: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

- **Reagent Preparation:** In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (0.02 mol) and benzaldehyde (0.02 mol) in ethanol (50 mL).
- **Catalyst Addition:** Slowly add an aqueous solution of sodium hydroxide (10% w/v, 15 mL) to the stirred mixture. The causality here is that the hydroxide acts as a base to deprotonate the α -carbon of the acetophenone, generating an enolate which then attacks the aldehyde carbonyl in a Claisen-Schmidt condensation.
- **Reaction:** Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture into 200 mL of ice-cold water. Neutralize with dilute HCl until a precipitate forms.
- **Isolation:** Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude chalcone can be recrystallized from ethanol to achieve high purity.

Part B: Synthesis of 4-(4-Chlorophenyl)pyrimidin-2-amine

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.015 mol) in ethanol (100 mL).
- **Base Addition:** Add a solution of sodium hydroxide (0.04 mol in 5 mL of water). The NaOH serves to neutralize the guanidine hydrochloride and catalyze the cyclization.
- **Reflux:** Heat the mixture to reflux and maintain for 8-10 hours. The reaction involves a Michael addition of guanidine to the chalcone, followed by intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.

- **Isolation:** After cooling to room temperature, concentrate the mixture under reduced pressure. Pour the residue into ice water to precipitate the crude product.
- **Purification:** Collect the solid by filtration. The primary purification method is recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. This process is highly effective because the desired product and any unreacted starting materials or byproducts will have different solubilities, allowing for selective crystallization of the pure compound.

Analytical Characterization

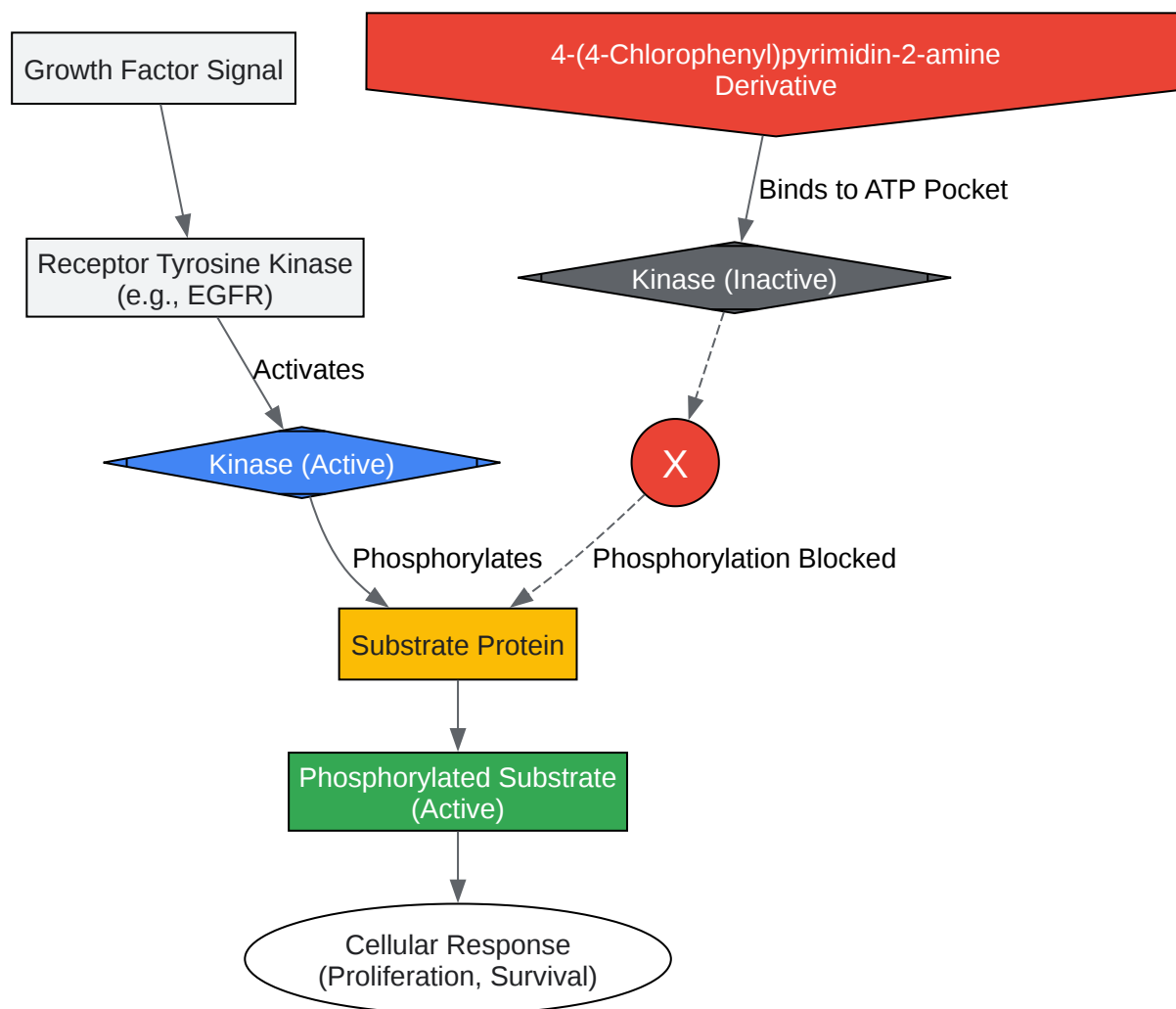
- **Purity Assessment (HPLC):** A reverse-phase High-Performance Liquid Chromatography (HPLC) method is essential for confirming purity. A typical system would use a C18 column with a gradient elution of acetonitrile and water. Purity should exceed 98% for use in biological assays.
- **Structural Verification (NMR & MS):** ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure, ensuring all expected protons and carbons are present with the correct chemical shifts and coupling patterns. Mass Spectrometry (MS) is used to confirm the molecular weight, matching the calculated value of 205.65 g/mol .

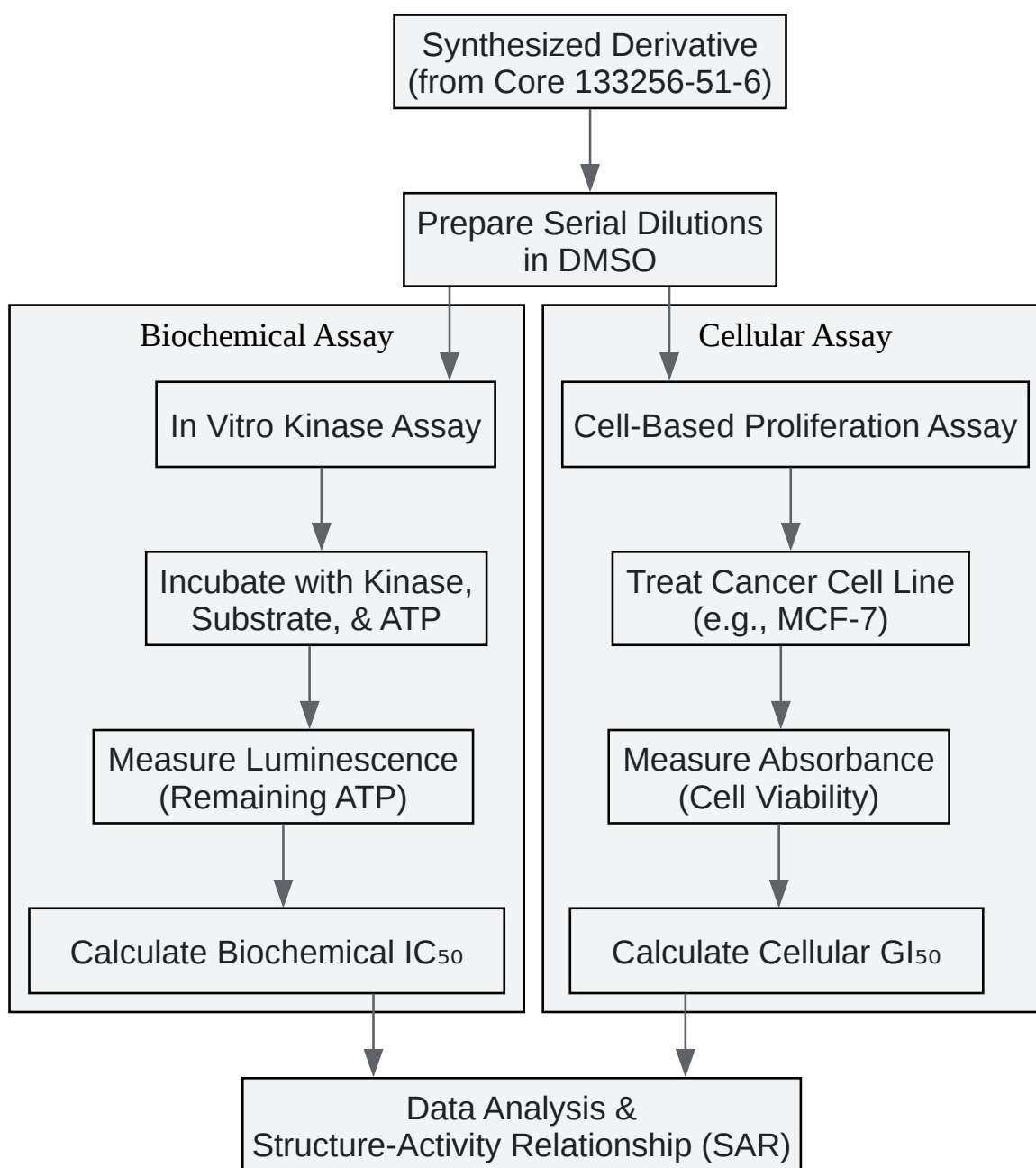
Biological Significance & Mechanism of Action

The true value of **4-(4-Chlorophenyl)pyrimidin-2-amine** lies in its role as a versatile scaffold for developing potent and selective kinase inhibitors.[1][6] Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7][8]

The Kinase Inhibitor Scaffold

Derivatives of this compound function primarily as ATP-competitive inhibitors.[9][10] The kinase enzyme has a binding pocket for adenosine triphosphate (ATP), the cell's energy currency and phosphate donor. The 2-aminopyrimidine core is a bioisostere of the adenine base of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase's active site. This effectively blocks ATP from binding, thereby shutting down the enzyme's phosphorylating activity. The 4-(4-chlorophenyl) group typically extends into a hydrophobic pocket within the active site, contributing to both potency and selectivity.[11]





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Caption: Integrated workflow for evaluating kinase inhibitor derivatives.

Conclusion

4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6) is far more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its robust synthesis, stable nature, and proven utility as a privileged scaffold for potent kinase inhibitors make it an

invaluable asset for researchers in oncology, immunology, and beyond. [1][6]By understanding its core properties, synthesis, and the mechanistic rationale for its application, scientists can effectively leverage this compound to design and develop the next generation of targeted therapeutics.

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